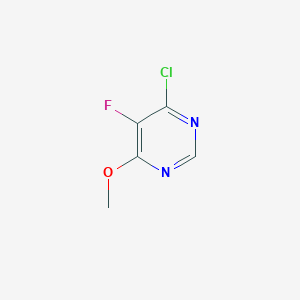
4-Chloro-5-fluoro-6-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-6-methoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-6-methoxypyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the reaction of 4,5-difluoro-2-methoxybenzene with triphosgene, followed by amination to introduce the chlorine and fluorine atoms . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-fluoro-6-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoro-6-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoro-6-methoxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-Chloro-5-fluoro-6-methoxypyrimidine can be compared with other similar compounds, such as:
4-Chloro-5-fluoro-2-methoxypyrimidine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
4-Chloro-6-methoxypyrimidine: Lacks the fluorine atom, which can significantly alter its properties and applications.
2-Amino-4-chloro-6-methoxypyrimidine:
Propiedades
Fórmula molecular |
C5H4ClFN2O |
|---|---|
Peso molecular |
162.55 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-6-methoxypyrimidine |
InChI |
InChI=1S/C5H4ClFN2O/c1-10-5-3(7)4(6)8-2-9-5/h2H,1H3 |
Clave InChI |
CSUZTSMFHMVUKW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=N1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol](/img/structure/B13032815.png)
![(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid](/img/structure/B13032817.png)

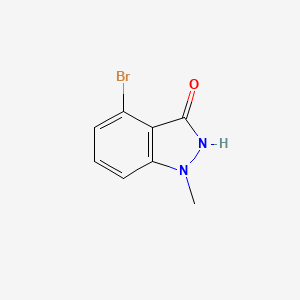
![6-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13032842.png)
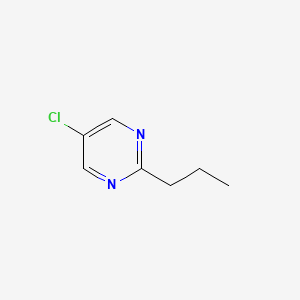

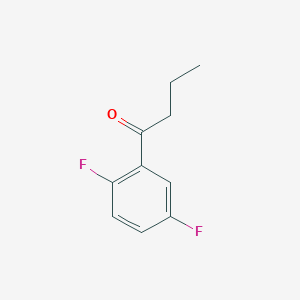
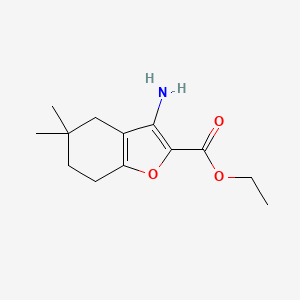
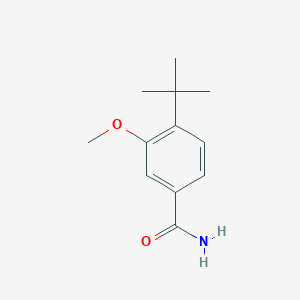

![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile](/img/structure/B13032878.png)
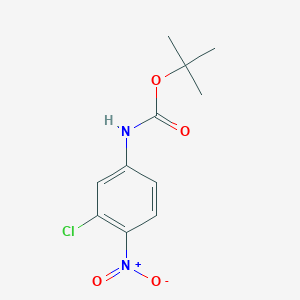
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13032881.png)
